molecular formula C20H15BrCl2OS B2645810 2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol CAS No. 303152-21-8

2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol

Cat. No. B2645810
CAS RN: 303152-21-8
M. Wt: 454.2
InChI Key: DCHVSOVOKHQFHY-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol” is a chemical compound . It is a derivative of phenethyl alcohol .

Scientific Research Applications

Catalytic Systems and Synthesis

  • Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has demonstrated an efficient system for the selective formation of sulfoxides and sulfones, where strongly deactivated sulfides were converted smoothly to the corresponding sulfoxide and sulfone in excellent yields, highlighting a potential application in the selective oxidation of sulfur-containing compounds (Yamazaki, 1996).

Polymer Science

  • The study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including the synthesis via a benzidine rearrangement reaction, has paved the way for the creation of materials with high refractive indices and small birefringences, along with good thermomechanical stabilities. This application is significant in the development of high-performance optical materials (Tapaswi et al., 2015).

Catalytic Oxidation

  • Oxo-rhenium complexes have been used in the efficient and selective oxidation of alcohols, utilizing a sulfoxide as an oxidant agent. This catalytic system has shown potential in the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, indicating its application in organic synthesis (Sousa et al., 2013).

Chemical Synthesis and Material Properties

  • Novel synthetic routes have been explored for symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, providing a methodology that employs sodium borohydride in ethanol–DMF for E–E bond cleavage. This synthesis approach is crucial for the production of compounds with potential applications in various fields, including materials science and organometallic chemistry (Bhasin et al., 2004).

Environmental and Biological Applications

  • Studies on the metabolism of DDT and its metabolites, such as 2,2-bis(p-chlorophenyl)ethanol, have provided insights into the enzymatic pathways involved in the biotransformation of persistent organic pollutants. This research is essential for understanding the environmental fate and potential health impacts of such compounds (Suggs et al., 1970).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,1-bis(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2OS/c21-16-5-11-19(12-6-16)25-13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHVSOVOKHQFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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